molecular formula C18H17F2NO2 B2802689 3,4-difluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide CAS No. 1421477-87-3

3,4-difluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Cat. No. B2802689
CAS RN: 1421477-87-3
M. Wt: 317.336
InChI Key: RNUKJBSFSNKZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a chemical compound that has been the subject of much scientific research in recent years. This compound has shown potential as a therapeutic agent for a variety of conditions, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Tumor Diagnosis and PET Radiotracer Development

A study by Abate et al. (2011) explored hybrid structures between PB28 and RHM-1, both high-affinity σ2 receptor ligands, for their potential in tumor diagnosis and as σ2 PET tracer candidates. Compounds with excellent σ(1)/σ(2) selectivities showed promising results, although their interaction with P-gp may limit their application in σ(2) receptor PET imaging for tumors overexpressing P-gp. Compound 15a, with moderate P-gp interaction, was highlighted as an interesting tool for σ(2) PET tracer development in such tumors (Abate et al., 2011).

Cardiovascular Agent Development

Miyake et al. (1983) synthesized derivatives of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol as part of research into cardiovascular agents. These compounds, prepared through a series of reactions starting from 3,4-dihydro-1 (2H)-naphthalenone derivatives, were tested for vasodilating activity in dogs and for β-blocking activity, showcasing the compound's potential in cardiovascular therapy (Miyake et al., 1983).

Opioid Ligand Synthesis and Evaluation

Deekonda et al. (2016) reported on the design, synthesis, and structure-activity relationship of novel small molecule opioid ligands based on the 5-amino substituted (tetrahydronaphthalen-2-yl)methyl moiety. Their research aimed at developing compounds with moderate to good binding affinities towards the μ opioid receptor, demonstrating the potential of these compounds in opioid receptor research (Deekonda et al., 2016).

Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives to explore their solid-state properties and hydrogen bonding interactions. Among these derivatives, a compound exhibited a significant color transition in response to fluoride anion, showcasing its utility in naked-eye detection of fluoride anion in solution. This indicates a potential application in chemical sensing and environmental monitoring (Younes et al., 2020).

properties

IUPAC Name

3,4-difluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c19-15-6-5-13(9-16(15)20)17(22)21-11-18(23)8-7-12-3-1-2-4-14(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUKJBSFSNKZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.